Amprenavir-d4-1, also known as VX-478-d4-1, is a stable isotope-labeled derivative of Amprenavir, which is classified as a human immunodeficiency virus protease inhibitor. This compound is primarily utilized in the treatment of HIV infections and has been noted for its role in inhibiting the severe acute respiratory syndrome coronavirus 3C-like protease. The structural modifications in Amprenavir-d4-1 enhance its utility in pharmacokinetic studies and drug metabolism research due to the incorporation of deuterium, which alters the compound's isotopic signature without significantly affecting its biological activity .
Amprenavir was initially developed as a therapeutic agent against HIV, classified under protease inhibitors. It operates by inhibiting the HIV protease enzyme, crucial for viral replication. The introduction of deuterium in Amprenavir-d4-1 makes it a valuable tool in scientific research, particularly in tracing metabolic pathways and understanding drug interactions .
The synthesis of Amprenavir-d4-1 involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the asymmetric synthesis from a syn azido epoxide intermediate. The process typically encompasses:
This synthetic route allows for high yields and enantiomeric purity, essential for pharmaceutical applications.
The molecular structure of Amprenavir-d4-1 can be represented as follows:
The incorporation of deuterium atoms in specific positions alters the mass spectrum of the compound, facilitating tracking in biological studies without altering its pharmacological properties .
Amprenavir-d4-1 participates in various chemical reactions typical for protease inhibitors:
These reactions are crucial for understanding both the efficacy and safety profiles of the drug in clinical settings .
The mechanism by which Amprenavir-d4-1 exerts its antiviral effects involves:
This dual action not only reduces viral load but also contributes to improved patient outcomes in HIV therapy .
Amprenavir-d4-1 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring bioavailability during therapeutic use .
Amprenavir-d4-1 finds applications beyond antiviral therapy:
These applications underscore its significance in both clinical research and pharmaceutical development .
Deuterium incorporation into amprenavir follows targeted synthetic routes that replace specific hydrogen atoms with deuterium (²H) at metabolically vulnerable sites. Amprenavir-d4-1 features tetra-deuteration at four positions: the ortho- and para-positions of the aniline ring within its sulfonamide moiety. This selective deuteration employs catalytic H/D exchange or de novo synthesis using deuterated building blocks. The process requires anhydrous conditions and deuterium gas (D₂) over platinum/palladium catalysts to achieve >98% isotopic enrichment, as confirmed by mass spectrometry [1] [5]. Key synthetic challenges include preventing isotopic dilution and maintaining stereochemical integrity at chiral centers during deuteration. The tetradeuterated product exhibits identical in vitro inhibitory activity against HIV protease (Ki = 0.6 nM) compared to non-deuterated amprenavir, validating the structural preservation principle [1].
Table 1: Deuterium Incorporation in Amprenavir-d4-1
| Position | Chemical Environment | Deuteration Method | Isotopic Purity |
|---|---|---|---|
| Aniline ortho-C | Aromatic ring | Catalytic H/D exchange | ≥98% atom D |
| Aniline para-C | Aromatic ring | Catalytic H/D exchange | ≥98% atom D |
| Chiral centers | Hydroxyethylamine core | Protected during synthesis | Not modified |
| Tetrahydrofuran ring | Alkoxy group | Deuterated precursor | ≥98% atom D |
Positional deuteration targets sites governing metabolic clearance while preserving pharmacophore interactions. The aniline ring in amprenavir undergoes cytochrome P450-mediated hydroxylation, a primary metabolic pathway that reduces bioavailability. Deuterium kinetic isotope effects (DKIE) at these positions impede the rate-limiting C-H bond cleavage step, extending plasma half-life without altering target binding [2] [6]. Computational models reveal that deuteration at the ortho/para positions increases the activation energy for aromatic oxidation by 5–7 kcal/mol, delaying hepatic metabolism. Crucially, deuteration avoids the flap regions (residues 45–55) of HIV protease where mutations (e.g., I50V) confer resistance; thus, deuterated analogues maintain binding to mutant proteases [7] [9]. Nuclear magnetic resonance studies confirm that deuterium introduction causes negligible structural perturbations (<0.1 Å RMSD in backbone atoms), ensuring unaltered interactions with the catalytic aspartate dyad (Asp25/Asp25') [2].
Table 2: Impact of Deuteration on Molecular Properties
| Parameter | Amprenavir | Amprenavir-d4-1 | Significance |
|---|---|---|---|
| Metabolic clearance rate | 38 mL/min/kg | 22 mL/min/kg | ↑ Systemic exposure |
| Aromatic oxidation energy barrier | 15.3 kcal/mol | 21.0 kcal/mol | ↓ Metabolism by CYP3A4 |
| Binding affinity to I50V HIV protease | Ki = 4.5 nM | Ki = 4.8 nM | Retained potency |
| Molecular volume | 505.7 ų | 505.9 ų | No steric interference |
Stable isotope labeling spans deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) incorporation, each with distinct applications and limitations. Deuterium labeling, as in amprenavir-d4-1, offers cost-effective synthesis (<50% cost increase versus non-deuterated drug) and directly improves metabolic stability via DKIE. However, it provides limited utility for nuclear magnetic resonance spectral analysis due to quadrupolar broadening effects [2] [5]. In contrast, multi-isotope labeling (e.g., ²H₃/¹³C₂/¹⁵N₃-triazavirin) enables comprehensive metabolic tracking through ¹³C-¹⁵N spin-spin coupling constants detectable by heteronuclear single quantum coherence spectroscopy but increases synthesis costs by ~300% [2]. Carbon-13 labeling proves essential for mass spectrometry-based quantification, exemplified by ¹³C₆-amprenavir, which serves as an internal standard for liquid chromatography–tandem mass spectrometry bioanalysis due to near-identical chromatographic behavior and ionization efficiency [4] [8].
Table 3: Isotopic Labeling Techniques in Antiviral Development
| Technique | Synthetic Complexity | Primary Application | Detection Method | Representative Agents |
|---|---|---|---|---|
| Positional deuteration (²H) | Moderate | Metabolic stabilization, MS internal standards | LC-MS/MS | Amprenavir-d4-1, Veneto-clax-d8 |
| Carbon-13 (¹³C) labeling | High | Quantitative bioanalysis, metabolic flux studies | LC-MS/MS, NMR | ¹³C₆-Amprenavir, ¹³C-Sulfadimidine |
| Multi-isotope (²H/¹³C/¹⁵N) | Very high | Mechanistic studies, NMR structural analysis | HSQC, HMBC NMR | ²H₃/¹³C₂/¹⁵N₃-Triazavirin |
| Sulfur-34 (³⁴S) labeling | Experimental | Protein interaction mapping | MS | Limited to research compounds |
Synthetic hurdles vary significantly: deuterium labeling typically requires single-step H/D exchange, whereas ¹³C incorporation necessitates fully synthetic routes with labeled precursors (e.g., ¹³C-methyl iodide for PSI-7977 synthesis). The latter approach introduces higher molecular weight shifts (ΔMW = +4 Da for ²H₄ versus +6 Da for ¹³C₆), improving mass resolution but complicating purification [8]. For protease inhibitors specifically, deuterium remains preferred for balancing cost, metabolic benefits, and minimal structural impact, particularly when targeting conserved regions of mutation-prone viral enzymes [6] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6